1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that features a difluoromethyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, introduction of the difluoromethyl group, and sulfonamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances metabolic stability, while the pyrazole ring contributes to its binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C13H19F2N5O2S |
---|---|
Molecular Weight |
347.39 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H19F2N5O2S/c1-9(7-19-11(3)4-10(2)18-19)5-17-23(21,22)12-6-16-20(8-12)13(14)15/h4,6,8-9,13,17H,5,7H2,1-3H3 |
InChI Key |
DJYWQZUIGRNKFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)CNS(=O)(=O)C2=CN(N=C2)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.